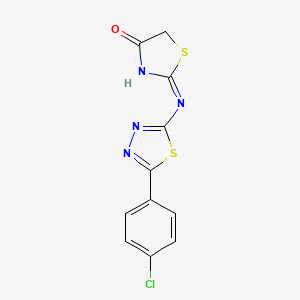
1-Bromo-N,1,1,1-tetraphenylphosphoranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-N,1,1,1-tetraphenylphosphoranamine is an organophosphorus compound with the molecular formula C24H21BrNP. It is known for its unique structure, which includes a bromine atom bonded to a nitrogen atom, which is further bonded to a phosphorus atom surrounded by four phenyl groups. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-N,1,1,1-tetraphenylphosphoranamine can be synthesized through several methods. One common approach involves the reaction of tetraphenylphosphonium bromide with an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
The synthesis is often carried out in specialized laboratories equipped with the necessary safety and handling protocols for organophosphorus compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-N,1,1,1-tetraphenylphosphoranamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used, often in solvents like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in ether solvents.
Major Products Formed
Substitution Reactions: The major products are substituted phosphoranamines.
Oxidation Reactions: The major products are phosphine oxides.
Reduction Reactions: The major products are phosphines.
Wissenschaftliche Forschungsanwendungen
1-Bromo-N,1,1,1-tetraphenylphosphoranamine has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Biological Research: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 1-Bromo-N,1,1,1-tetraphenylphosphoranamine involves its ability to form stable complexes with various nucleophiles. The bromine atom acts as a leaving group, allowing the nitrogen and phosphorus atoms to interact with other molecules. This interaction can lead to the formation of new bonds and the stabilization of reactive intermediates, making the compound valuable in organic synthesis and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylphosphonium Bromide: Similar in structure but lacks the nitrogen atom.
Triphenylphosphine: Contains three phenyl groups and a phosphorus atom but lacks the bromine and nitrogen atoms.
Phosphine Oxides: Oxidized forms of phosphines with similar reactivity but different properties.
Uniqueness
1-Bromo-N,1,1,1-tetraphenylphosphoranamine is unique due to its combination of a bromine atom, a nitrogen atom, and a phosphorus atom surrounded by four phenyl groups. This structure provides the compound with distinct reactivity and stability, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
17490-46-9 |
|---|---|
Molekularformel |
C24H21BrNP |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
N-[bromo(triphenyl)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H21BrNP/c25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-21-13-5-1-6-14-21/h1-20,26H |
InChI-Schlüssel |
AUHNMRCNHUDXSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


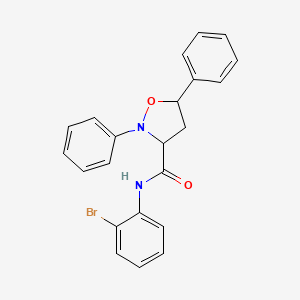
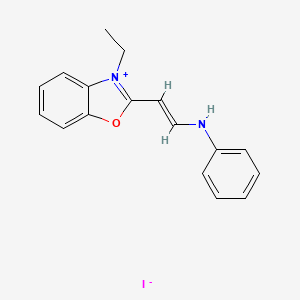
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
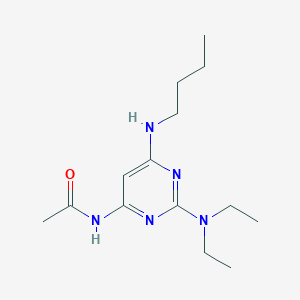

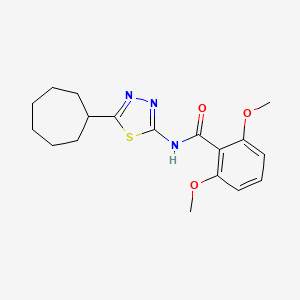
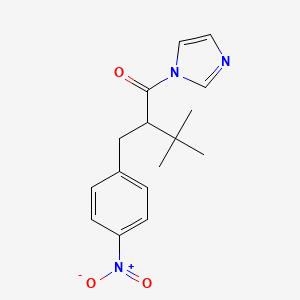
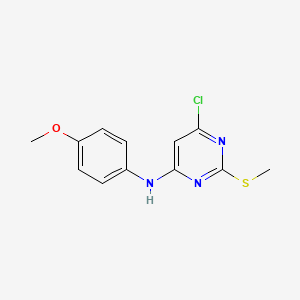

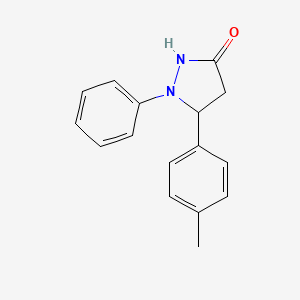
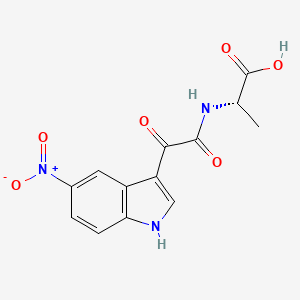
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
